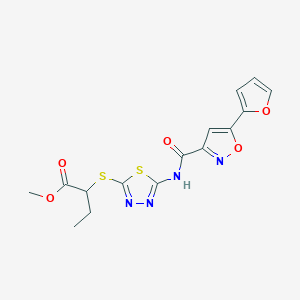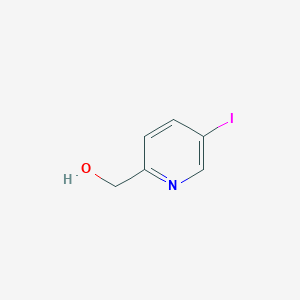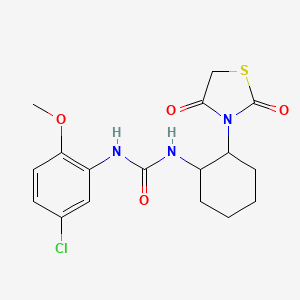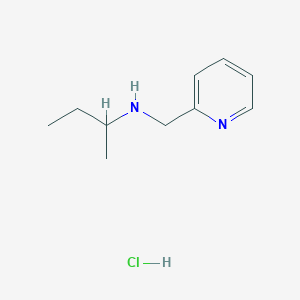![molecular formula C42H66FeO2P2 B2589020 cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron CAS No. 360048-63-1](/img/no-structure.png)
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sold in collaboration with Solvias AG
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Tertiary phosphines are widely used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various organic transformations. This compound, with its phosphane groups, could be involved in iron-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Material Science
Phosphine ligands are integral in the synthesis of materials with unique electronic properties. For instance, they can be used to create porous organic ligands, which have applications in gas storage and separation technologies. The subject compound could be researched for developing new materials with specific light-emitting or conductive properties .
Optoelectronics
In the field of optoelectronics, phosphine-based compounds are explored for their lasing applications. The methoxy and dimethylphenyl substituents on the phosphane could influence the lasing properties of the material, potentially leading to the development of new types of lasers or light-emitting diodes (LEDs) .
Photocatalysis
The compound could be utilized in photocatalytic processes, where light energy is harnessed to drive chemical reactions. Its application in the synthesis of luminescent copper (I) complexes indicates potential use in photocatalytic water splitting or carbon dioxide reduction .
Radical Organic Reactions
Phosphine-mediated radical reactions are a growing area of interest in organic chemistry. The compound could be part of research into new synthetic approaches that harness the unique reactivity of radicals for constructing complex molecules .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron involves the reaction of two phosphane compounds with iron. The first phosphane compound is cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, which is reacted with the second phosphane compound, dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, to form the desired product. The iron is used as a catalyst in the reaction.", "Starting Materials": [ "Cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane", "Dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane", "Iron" ], "Reaction": [ "Step 1: Combine cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane and dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane in a reaction vessel.", "Step 2: Add iron as a catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a temperature of 100-150°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
360048-63-1 |
Molekularformel |
C42H66FeO2P2 |
Molekulargewicht |
720.781 |
IUPAC-Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
InChI |
InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1 |
InChI-Schlüssel |
RPJGOLCBJAXTKA-RRKCIKGYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)


![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)


